molecular formula C15H18ClN3O5S B2697976 3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2320665-05-0

3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2697976
CAS No.: 2320665-05-0
M. Wt: 387.84
InChI Key: ZZAQNBHCBJLLQK-UHFFFAOYSA-N
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Description

3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an imidazolidine-2,4-dione moiety, and a sulfonyl group attached to a chlorinated methoxyphenyl ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of urea derivatives to form the imidazolidine-2,4-dione ring.

    Final Assembly: The final step involves coupling the chlorinated methoxyphenyl ring with the previously synthesized intermediate compounds under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Hydrolysis reactions can break down the imidazolidine-2,4-dione ring under acidic or basic conditions, leading to the formation of simpler compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.

    Biological Research: It is used in studies investigating cellular processes and mechanisms, particularly those involving sulfonyl-containing compounds.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

    Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into binding pockets of target proteins, leading to changes in their conformation and function. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar compounds to 3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione include:

    This compound: This compound shares a similar core structure but may have different substituents on the phenyl ring or piperidine ring.

    This compound: These compounds have variations in the imidazolidine-2,4-dione moiety, leading to differences in their chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O5S/c1-24-13-3-2-11(8-12(13)16)25(22,23)18-6-4-10(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,10H,4-7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAQNBHCBJLLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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